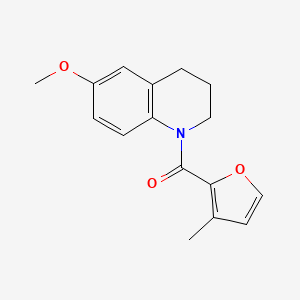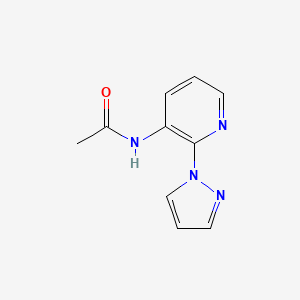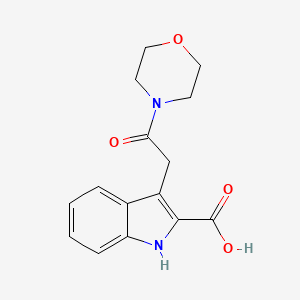
(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(3-methylfuran-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(3-methylfuran-2-yl)methanone, also known as MQFM, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MQFM is a quinoline-based molecule that has shown promising results in various biochemical and physiological assays. In
作用機序
The mechanism of action of (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(3-methylfuran-2-yl)methanone is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including phosphodiesterases and protein kinases. (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(3-methylfuran-2-yl)methanone has also been shown to interact with DNA and RNA, suggesting that it may have a role in gene regulation.
Biochemical and Physiological Effects:
(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(3-methylfuran-2-yl)methanone has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(3-methylfuran-2-yl)methanone has also been shown to inhibit the production of inflammatory cytokines and to reduce inflammation in animal models. Additionally, (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(3-methylfuran-2-yl)methanone has been shown to have anti-viral activity against the hepatitis C virus.
実験室実験の利点と制限
One of the advantages of using (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(3-methylfuran-2-yl)methanone in lab experiments is its broad range of biological activities. This makes it a useful tool for studying various biological processes. Additionally, (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(3-methylfuran-2-yl)methanone is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of using (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(3-methylfuran-2-yl)methanone is that its mechanism of action is not fully understood. This makes it difficult to interpret the results of experiments using (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(3-methylfuran-2-yl)methanone.
将来の方向性
There are several future directions for research on (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(3-methylfuran-2-yl)methanone. One area of research is to further elucidate its mechanism of action. This will help to better understand its biological activities and potential applications. Additionally, research is needed to study the pharmacokinetics and pharmacodynamics of (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(3-methylfuran-2-yl)methanone in animal models and humans. This will help to determine its potential as a therapeutic agent. Finally, research is needed to develop more potent and selective analogs of (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(3-methylfuran-2-yl)methanone that can be used for specific applications.
合成法
The synthesis of (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(3-methylfuran-2-yl)methanone involves the condensation of 6-methoxy-2-nitroaniline and 3-methylfuran-2-carbaldehyde in the presence of a reducing agent. The reaction proceeds through a series of steps involving the reduction of the nitro group and the formation of a quinoline ring. The final product is obtained after purification using column chromatography.
科学的研究の応用
(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(3-methylfuran-2-yl)methanone has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties. (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(3-methylfuran-2-yl)methanone has been used in various assays to study the mechanism of action of these activities.
特性
IUPAC Name |
(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(3-methylfuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-11-7-9-20-15(11)16(18)17-8-3-4-12-10-13(19-2)5-6-14(12)17/h5-7,9-10H,3-4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMQKQNYYFUNFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)N2CCCC3=C2C=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(3-methylfuran-2-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-methoxyphenyl)methyl]azepane-1-carboxamide](/img/structure/B7539146.png)
![N-methyl-N-[(3-nitrophenyl)methyl]thiophene-2-carboxamide](/img/structure/B7539147.png)
![Methyl 2-[3-(cyclopentanecarbonylamino)phenoxy]acetate](/img/structure/B7539153.png)
![1-[3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-2-phenylethanone](/img/structure/B7539158.png)
![{3-[3-(4-Methoxy-phenyl)-[1,2,4]oxadiazol-5-yl]-piperidin-1-yl}-phenyl-methanone](/img/structure/B7539160.png)


![2-(4-Methylphenyl)-4-[(4-methylpiperazin-1-yl)methyl]-1,3-oxazole](/img/structure/B7539177.png)
![5-bromo-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B7539191.png)

![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]quinoline-8-carboxamide](/img/structure/B7539206.png)

![N~1~-cyclooctyl-N~3~-[(4-methoxyphenyl)sulfonyl]-beta-alaninamide](/img/structure/B7539219.png)
![N,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B7539227.png)